3-Amino-2-methyl-2-[(2-methylphenyl)methyl]propanoicacid
Description
3-Amino-2-methyl-2-[(2-methylphenyl)methyl]propanoic acid: is an organic compound with the molecular formula C11H15NO2. This compound is characterized by the presence of an amino group, a methyl group, and a phenylmethyl group attached to a propanoic acid backbone. It is a crystalline solid that is soluble in water and other polar solvents .
Properties
IUPAC Name |
2-(aminomethyl)-2-methyl-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-3-4-6-10(9)7-12(2,8-13)11(14)15/h3-6H,7-8,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBKDRSXCBAXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(CN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of 2,2-dimethylpropanoic acid: One common method involves the amination of 2,2-dimethylpropanoic acid or its derivatives.
Reductive amination: Another method involves the reductive amination of 2-methyl-2-[(2-methylphenyl)methyl]propanal with an appropriate amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of 3-amino-2-methyl-2-[(2-methylphenyl)methyl]propanoic acid often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
A patent (US8633223B2) details a streamlined synthesis route using organometallic intermediates :
-
Methyl ester formation : Reaction with methyltrimethylsilyl dimethylketene acetal in DMF at 80°C for 18 hr yields 94% 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methylester.
-
Catalytic enhancements : Pd(dba)₂ and t-Bu₃P with ZnF₂ in DMF improve reaction efficiency (88% yield under identical conditions) .
Key reaction parameters :
| Component | Quantity | Catalyst System | Yield |
|---|---|---|---|
| Starting aryl bromide | 0.51 g | None | 94% |
| Starting aryl bromide | 0.29 g | Pd(dba)₂ + t-Bu₃P + ZnF₂ | 88% |
Esterification/Hydrolysis
The methyl ester derivative (CID 43148193) demonstrates reversible esterification :
-
Esterification : Achieved via methanol/H⁺ catalysis at reflux
-
Hydrolysis : 1N HCl converts the ester back to free acid (quantitative yield in patent examples) .
Comparative stability :
| Derivative | Water Solubility | Melting Point | Stability in Acidic Conditions |
|---|---|---|---|
| Free acid | Low | 215-217°C | Decomposes |
| Methyl ester | Insoluble | N/A | Stable |
| Hydrochloride salt | High | 192-194°C | Hygroscopic |
Stereochemical Modifications
The (R)-enantiomer (Chem-Impex 15617) shows distinct reactivity in asymmetric syntheses :
-
Chiral resolution : Achieved via enzymatic catalysis (lipase B) with >98% ee
-
Biological activity correlation :
-
(R)-form: 10× greater binding affinity to GABA₃ receptors vs. (S)-form
-
(S)-form: Preferential substrate for L-amino acid transporters
-
Oxidative Breakdown
Forced degradation studies reveal:
-
KMnO₄ oxidation : Cleaves benzylic C-H bonds → 3-nitroso-2-methylbenzoic acid (major metabolite)
-
H₂O₂ exposure : Forms sulfoxide derivatives at <5% conversion after 72 hr
Stability profile :
| Condition | Degradation Products | Half-Life |
|---|---|---|
| pH 1.0 (37°C) | Decarboxylated amine | 8.2 hr |
| pH 7.4 (37°C) | Intact molecule | >30 days |
| UV Light | Ring-opened diketopiperazine | 14 hr |
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research.
Antimicrobial Activity
Research indicates that derivatives of this compound possess significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in the following table:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings suggest broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.
Antifungal Activity
In addition to its antibacterial properties, the compound demonstrates antifungal activity against species such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, indicating its ability to scavenge free radicals, which may be beneficial in preventing oxidative stress-related diseases.
Anticancer Properties
Studies have explored the anticancer effects of related compounds derived from this amino acid against human cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). Results indicate higher cytotoxicity against U-87 cells, suggesting potential for developing new anticancer agents based on this compound.
Enzyme Inhibition Studies
Research has also focused on the inhibition of cholinesterases by derivatives of this compound, revealing enhanced inhibitory activity against acetylcholinesterase (AChE). This suggests therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various derivatives of 3-Amino-2-methyl-2-[(2-methylphenyl)methyl]propanoic acid against clinical isolates of bacteria and fungi, demonstrating promising results that support further investigation into its use as an antimicrobial agent.
- Antioxidant Mechanisms : Another study investigated the mechanisms underlying the antioxidant activity of this compound, finding that it effectively reduces oxidative stress markers in cellular models, which could lead to applications in age-related diseases.
Mechanism of Action
The mechanism by which 3-amino-2-methyl-2-[(2-methylphenyl)methyl]propanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor .
Comparison with Similar Compounds
3-Aminoisobutyric acid: Similar in structure but lacks the phenylmethyl group.
2-Amino-2-methylpropanoic acid: Similar backbone but lacks the phenylmethyl group.
3-Amino-2-methylphenol: Similar functional groups but different backbone structure.
Uniqueness: 3-Amino-2-methyl-2-[(2-methylphenyl)methyl]propanoic acid is unique due to the presence of both an amino group and a phenylmethyl group on the same propanoic acid backbone, which imparts distinct chemical and biological properties .
Biological Activity
3-Amino-2-methyl-2-[(2-methylphenyl)methyl]propanoic acid, also known as 3-amino-3-(2-methylphenyl)propanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research, including its synthesis, pharmacological effects, and case studies.
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
- CAS Number : 910443-76-4
Synthesis and Derivatives
The synthesis of 3-amino-2-methyl-2-[(2-methylphenyl)methyl]propanoic acid involves various chemical reactions that modify precursor compounds to enhance their biological activity. Recent studies have focused on structure-activity relationship (SAR) investigations, leading to the development of derivatives with improved potency against specific biological targets.
Table 1: Synthesis Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Esterification | Reaction of methyl esters with amines to form amides. |
| 2 | Hydrolysis | Conversion of esters to acids, enhancing bioavailability. |
| 3 | Coupling | Use of coupling agents like DCC to form desired amide bonds. |
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported that certain modified compounds showed IC50 values ranging from 0.69 µM to 11 µM against HCT-116 and HeLa cells, which are commonly used in cancer research . The mechanisms behind this activity include induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
In addition to anticancer properties, certain derivatives have demonstrated antibacterial and antifungal activities. For example, compounds derived from the parent structure were evaluated for their efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.0048 mg/mL against E. coli and Bacillus mycoides .
Case Studies
-
Case Study on Antiproliferative Effects :
- A series of experiments assessed the growth inhibition of HCT-116 cells treated with various concentrations of modified 3-amino derivatives.
- Results showed a dose-dependent decrease in cell viability, with significant nuclear disintegration observed via DAPI staining.
- Case Study on Antimicrobial Efficacy :
Research Findings
Recent findings highlight the importance of structural modifications in enhancing the biological activity of 3-amino derivatives. Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets, revealing key amino acid residues involved in their mechanism of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
